5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring fused with a benzo[1,3]dioxole moiety, which is known for its presence in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile can be achieved through a multicomponent reaction involving substituted benzaldehydes, malononitrile, and phenyl hydrazine. A notable method involves the use of alumina–silica-supported manganese dioxide as a recyclable catalyst in water, with sodium dodecyl benzene sulphonate as a surfactant at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis would likely involve optimization of the aforementioned multicomponent reaction to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles could be explored to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the amino and nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has shown promise in studies related to enzyme inhibition and receptor binding.
Medicine: Research has focused on its anticancer properties, with studies indicating its ability to induce apoptosis and cell cycle arrest in cancer cells
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with microtubule assembly, leading to mitotic blockade and apoptosis . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzo[1,3]dioxole moiety and have been studied for their anticancer properties.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These derivatives have shown potent growth inhibition against various cancer cell lines.
Uniqueness
5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrazole ring with a benzo[1,3]dioxole moiety sets it apart from other compounds, providing a unique scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
5-amino-1-(1,3-benzodioxol-5-yl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-4-7-5-14-15(11(7)13)8-1-2-9-10(3-8)17-6-16-9/h1-3,5H,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPXPTUNFSQYDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=C(C=N3)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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